4-(Methylthio)benzaldehyde

Antiglioma Medicinal Chemistry Thiazolidin-4-ones

4-(Methylthio)benzaldehyde is an aromatic aldehyde characterized by a para-substituted methylthio group on the benzaldehyde ring. It serves as a versatile building block in organic synthesis, particularly for constructing sulfur-containing heterocyclic compounds and ligands with applications in medicinal chemistry and materials science.

Molecular Formula C8H8OS
Molecular Weight 152.22 g/mol
CAS No. 3446-89-7
Cat. No. B043086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)benzaldehyde
CAS3446-89-7
Synonyms4-(Methylmercapto)benzaldehyde;  4-Methanesulfanylbenzaldehyde;  4-Methanethiobenzaldehyde;  4-Methylsulfanylbenzaldehyde;  Methyl 4-Formylphenyl thioether;  p-(Methylthio)benzaldehyde;  p-Methylthiobenzaldehyde
Molecular FormulaC8H8OS
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C=O
InChIInChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
InChIKeyQRVYABWJVXXOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)benzaldehyde (CAS 3446-89-7) as a Specialized Sulfur-Containing Aromatic Aldehyde Building Block for Precision Organic Synthesis


4-(Methylthio)benzaldehyde is an aromatic aldehyde characterized by a para-substituted methylthio group on the benzaldehyde ring [1]. It serves as a versatile building block in organic synthesis, particularly for constructing sulfur-containing heterocyclic compounds and ligands with applications in medicinal chemistry and materials science . Its chemical formula is C8H8OS, with a molecular weight of 152.21 g/mol . While a foundational starting material, its procurement is often tied to specific synthetic objectives, as the presence of the sulfur atom imparts distinct reactivity and physicochemical properties compared to simple benzaldehyde derivatives. This compound is not merely a generic aldehyde source; its methylthio substituent is a key functional handle that directly influences the biological activity, metal-binding capabilities, and physical properties of its downstream derivatives.

Critical Role of 4-(Methylthio)benzaldehyde (CAS 3446-89-7): Why Simple Benzaldehydes and Other Sulfur Analogs Are Not Interchangeable


The decision to select 4-(Methylthio)benzaldehyde over a generic or structurally similar alternative is critical for research outcomes and should not be taken lightly. Its unique para-methylthio group dictates a specific electronic and steric profile that cannot be replicated by other benzaldehydes or sulfur-containing analogs [1]. While compounds like 4-(methylsulfonyl)benzaldehyde or 4-(methylsulfinyl)benzaldehyde share a sulfur atom, they possess different oxidation states, leading to divergent reactivity, polarity, and biological interactions. For instance, the methylthio group is less polar and more electron-donating than its oxidized counterparts, which profoundly influences reaction yields, regioselectivity, and the physicochemical properties of final compounds. Simply substituting a different aldehyde building block can result in failed syntheses, drastically altered product profiles, or complete loss of desired biological activity, making the specific procurement of 4-(methylthio)benzaldehyde essential for reproducible and targeted scientific work.

Quantitative Evidence Guide for 4-(Methylthio)benzaldehyde: Direct Comparative Performance Data vs. Key Analogs


Divergent Biological Activity in Thiazolidin-4-one Derivatives: Methylthio vs. Methylsulfonyl Precursors in Antiglioma Assays

Thiazolidin-4-one derivatives synthesized from 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde exhibit distinct antiglioma activity profiles. While both aldehydes serve as viable starting materials, the methylthio-derived compounds (series 5 and 6) demonstrated a clear potency advantage in the initial screening [1]. This difference is not merely a potency shift; it represents a potential bifurcation in the therapeutic potential of the two classes of compounds, directly impacting which aldehyde a medicinal chemist would select for a drug discovery campaign targeting glioblastoma.

Antiglioma Medicinal Chemistry Thiazolidin-4-ones

Selective Acetylcholinesterase (AChE) Isoform Inhibition: Methylthio-Derived Thiazolidin-4-one Displays G1/G4 Broad Activity vs. Methylsulfonyl Analog's G4 Selectivity

In a study comparing the in vitro acetylcholinesterase (AChE) inhibitory effects of thiazolidin-4-ones derived from 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde, the methylthio-derived compound 1b demonstrated a unique and broader isoform inhibition profile compared to its methylsulfonyl counterpart 2b [1]. Compound 1b inhibited both the G1 and G4 isoforms of AChE, whereas compound 2b selectively inhibited only the G4 isoform. This nuanced difference in biological mechanism, tied directly to the oxidation state of the sulfur atom in the precursor, is a critical differentiator for target-specific drug design.

Alzheimer's Disease Neurochemistry Enzyme Kinetics

Differentiation in Acetylcholinesterase (AChE) Inhibitory Potency: Quantitative IC50 Comparison of Methylthio- and Methylsulfonyl-Derived Compounds

A direct, quantitative comparison of IC50 values for acetylcholinesterase (AChE) inhibition reveals that the potency of thiazolidin-4-ones is highly dependent on the aldehyde precursor. The methylthio-derived compound 1b showed significantly higher potency (lower IC50) in the cerebral cortex than the methylsulfonyl-derived compound 2b [1]. This quantitative data provides a clear, evidence-based rationale for selecting one aldehyde over the other when the objective is to synthesize potent AChE inhibitors.

Alzheimer's Disease Enzyme Inhibition SAR Studies

High-Yielding and Greener Synthetic Access: Catalytic Carbonylation of Thioanisole vs. Traditional Stoichiometric Methods

The synthesis of 4-(methylthio)benzaldehyde itself is a point of differentiation. A modern catalytic carbonylation route from thioanisole, using a solid superacid catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅, SZTA) and carbon monoxide, offers a high-yield and atom-economical alternative to traditional stoichiometric reactions [1]. While specific yield comparisons for this exact process are not detailed in the reference, the approach is described as significantly reducing waste generation compared to conventional methods. This represents a class-level inference on the potential for more sustainable and cost-effective manufacturing, which is a key procurement consideration for industrial-scale applications.

Green Chemistry Catalysis Sustainable Synthesis

Targeted Application Scenarios for 4-(Methylthio)benzaldehyde (CAS 3446-89-7) Based on Validated Performance Data


Medicinal Chemistry Campaigns Targeting Glioblastoma Multiforme (GBM)

Based on the direct evidence that thiazolidin-4-one derivatives from 4-(methylthio)benzaldehyde exhibit potent antiglioma activity at low micromolar concentrations (5-25 µM) in C6 glioma cells, this compound should be prioritized as a key building block for any medicinal chemistry program focused on developing novel therapies for glioblastoma [1]. Its use over the methylsulfonyl analog is supported by the superior potency of the resulting compound library in initial screenings.

Development of Multi-Targeted or Isoform-Selective Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

For research into Alzheimer's disease therapeutics, the choice between 4-(methylthio)benzaldehyde and its methylsulfonyl analog is critical. Evidence shows that derivatives from the methylthio precursor can be engineered to exhibit either broad (G1/G4) or selective isoform inhibition, with distinct IC50 values in different brain regions (e.g., IC50 = 3.13 µM in hippocampus for compound 1b) [2]. This tunability makes 4-(methylthio)benzaldehyde the preferred starting material for structure-activity relationship (SAR) studies aimed at optimizing AChE inhibitor profiles.

Synthesis of Sulfur-Containing Ligands for Coordination Chemistry and Materials Science

4-(Methylthio)benzaldehyde is an established precursor for sulfur-containing terpyridine ligands, which are valuable in coordination chemistry for creating functional metal complexes . Its ability to form stable rhenium(I) complexes with thiosemicarbazone ligands, as confirmed by X-ray crystallography, underscores its utility in inorganic and materials chemistry applications [3]. Researchers in these fields should select this compound to access this specific class of ligand architectures.

Green Chemistry and Process Development for Kilogram-Scale Production

When transitioning from discovery to larger-scale production, the availability of a catalytic carbonylation route from thioanisole provides a more sustainable and potentially cost-effective manufacturing pathway for 4-(methylthio)benzaldehyde [4]. Procurement teams and process chemists should favor this compound and its suppliers who utilize or are developing such greener methodologies to reduce waste and improve process mass intensity.

Technical Documentation Hub

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